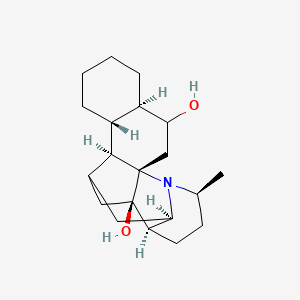
Himgaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Himgaline is a neuroactive alkaloid derived from the bark of the Galbulimima belgraveana tree. This compound belongs to the class III Galbulimima alkaloids, which are known for their complex structures and significant biological activities. This compound has been found to exhibit antispasmodic properties, making it a compound of interest in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of himgaline has been a challenging task due to its intricate structure. Recent advancements have significantly reduced the synthetic burden. The most efficient synthetic route involves cross-coupling high fraction aromatic building blocks followed by complete, stereoselective reduction to high fraction sp3 products . This method has decreased the number of steps required from 19-31 to just 7-9 .
Industrial Production Methods
Industrial production of this compound is not yet well-established due to the complexity of its synthesis. the recent advancements in synthetic methods provide a promising foundation for future industrial-scale production .
化学反应分析
Types of Reactions
Himgaline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include:
Nickel catalysts: Used in cross-coupling reactions.
Iridium catalysts: Used in stereoselective reduction reactions.
Aromatic building blocks: Serve as the starting materials for the synthesis.
Major Products Formed
The major products formed from these reactions are high fraction sp3 products, which are crucial intermediates in the synthesis of this compound .
科学研究应用
Himgaline has several scientific research applications, including:
Chemistry: Used as a model compound to study complex synthetic routes and reaction mechanisms.
Biology: Investigated for its neuroactive properties and potential effects on the nervous system.
Medicine: Explored for its antispasmodic properties and potential therapeutic applications.
作用机制
The mechanism of action of himgaline involves its interaction with specific molecular targets in the nervous system. It is believed to exert its effects by modulating the activity of certain neurotransmitter receptors, although the exact pathways and targets are still under investigation .
相似化合物的比较
Himgaline is unique among the Galbulimima alkaloids due to its specific antispasmodic properties. Similar compounds include:
Himbacine: A class I Galbulimima alkaloid known for its antagonistic effects on muscarinic receptors.
GB22 and GB13: Other class III Galbulimima alkaloids with different biological activities.
This compound stands out due to its specific structural features and biological effects, making it a valuable compound for further research and development .
属性
分子式 |
C20H31NO2 |
|---|---|
分子量 |
317.5 g/mol |
IUPAC 名称 |
(1R,2S,5R,10S,11S,14R,16S,19R)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol |
InChI |
InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12?,13+,14+,15+,16+,17?,18-,19-,20+/m0/s1 |
InChI 键 |
AGKXKKZYQAPZDW-QYTVSKHCSA-N |
手性 SMILES |
C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@]2(CC(C3)[C@H]4[C@@H]6CCCC[C@H]6C(C5)O)O |
规范 SMILES |
CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-nitro-5-(trifluoromethyl)anilino]ethanol](/img/structure/B14118658.png)
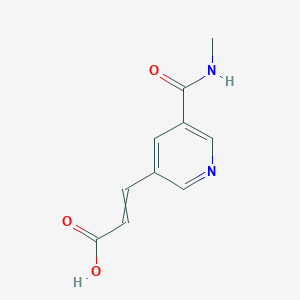
![2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid](/img/structure/B14118670.png)
![6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14118677.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B14118684.png)
![4-({[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzonitrile](/img/structure/B14118685.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide](/img/structure/B14118690.png)
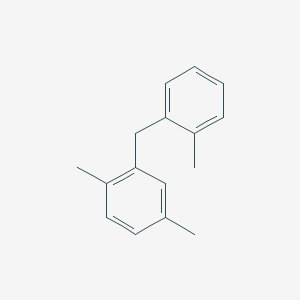
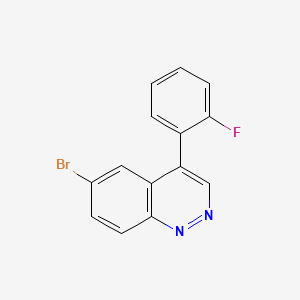
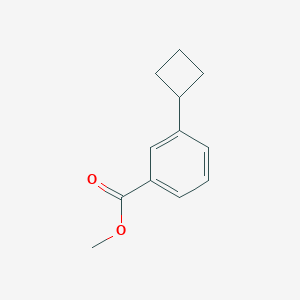
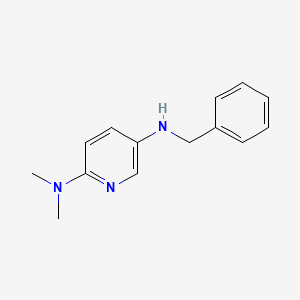
![[8,17,19-tri(hexanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] hexanoate](/img/structure/B14118736.png)
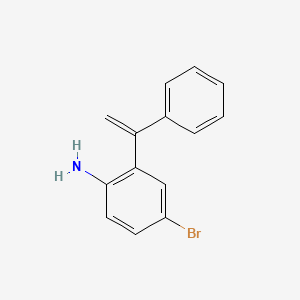
![16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene](/img/structure/B14118763.png)
